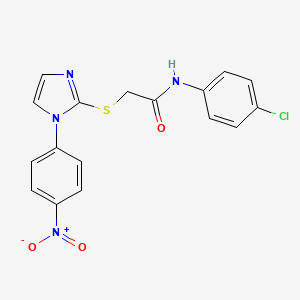

N-(4-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(4-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and an imidazole ring, all connected through a thioacetamide linkage

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3S/c18-12-1-3-13(4-2-12)20-16(23)11-26-17-19-9-10-21(17)14-5-7-15(8-6-14)22(24)25/h1-10H,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOALHXKFSOEZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with an amine and an aldehyde.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenyl precursor.

Formation of the Thioacetamide Linkage: This step involves the reaction of the imidazole derivative with a chlorophenyl thioacetamide under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide serves as an essential building block in organic synthesis, facilitating the development of more complex molecules.

Biology

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this have demonstrated minimum inhibitory concentrations (MICs) in the range of 128–256 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound is being investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the growth of cancer cell lines, such as MCF7 (human breast adenocarcinoma), with some derivatives displaying IC50 values lower than 10 µM .

Medicine

The compound is being explored for its therapeutic potential in drug development. Its ability to interact with specific molecular targets suggests that it could serve as a lead compound for new medications aimed at treating infections or cancer.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Case Studies

Several studies have documented the biological activities associated with this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives against E. coli and S. aureus, revealing promising results for certain compounds .

- Anticancer Screening : Research on MCF7 cell lines indicated that some derivatives showed significant cytotoxicity, suggesting potential for therapeutic use in oncology .

- Molecular Docking Studies : Investigations into binding affinities using molecular docking software demonstrated favorable interactions between the compound and target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.

N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a bromophenyl group instead of a chlorophenyl group, which can affect reactivity and interactions.

Uniqueness

N-(4-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both a nitrophenyl and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

N-(4-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to summarize the available data on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl group, a nitrophenyl imidazole moiety, and a thioacetamide functional group. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of compounds containing imidazole rings, including this compound, exhibit significant antimicrobial properties. A study evaluating various imidazole derivatives found that certain substitutions enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied across different strains, demonstrating the compound's potential as an antimicrobial agent .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies focusing on imidazole derivatives have shown promising results against various viral targets. For example, compounds with similar structures have been tested for their ability to inhibit viral polymerases, leading to significant reductions in viral replication . The specific IC50 values for this compound remain to be fully characterized but are expected to be in the low micromolar range based on related compounds.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been observed that imidazole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . Specific studies have highlighted the ability of similar compounds to inhibit tumor growth in xenograft models.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various substituted imidazoles against clinical isolates of bacteria. This compound was included in the screening process, showing effective inhibition against several strains, particularly Staphylococcus aureus.

Case Study 2: Antiviral Mechanism Exploration

In another investigation, researchers explored the mechanism by which imidazole derivatives inhibit viral replication. The study utilized molecular docking simulations alongside biological assays to confirm that this compound binds effectively to viral targets, suggesting a potential pathway for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.